5-Chloro-1,2,4-thiadiazole-3-carbonitrile
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Overview
Description
5-Chloro-1,2,4-thiadiazole-3-carbonitrile: is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorine atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-1,2,4-thiadiazole-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of thiadiazole with chloromethane in the presence of a base catalyst under heating conditions . Another method includes the cyanation of 4-bromobenzo [1,2-d:4,5-d′]bis ([1,2,3]thiadiazole) with copper (I) cyanide in dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,2,4-thiadiazole-3-carbonitrile undergoes various chemical reactions, including substitution reactions, where the chlorine atom can be replaced by other substituents. It can also participate in ring transformations and reactions with alkyl- and aryl-amines .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include alkyl- and aryl-amines, hydrazine, and phenylhydrazine. These reactions are typically carried out in alcohol solutions .
Major Products: The major products formed from these reactions include 1,2,3-triazole-4-thiocarboxamides and 1,2,3-triazole-4-thiohydrazides .
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-1,2,4-thiadiazole-3-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: It can be used in the development of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is utilized as an intermediate in the production of pesticides and herbicides. It is particularly useful in the synthesis of compounds with insecticidal and herbicidal properties .
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,4-thiadiazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as a protein thiol blocker, modifying cysteine residues and affecting redox biology . This interaction can lead to changes in cellular processes and the inhibition of certain enzymatic activities.
Comparison with Similar Compounds
5-Chloro-1,3,4-thiadiazole-2-carbonitrile: Similar in structure but differs in the position of the chlorine and nitrile groups.
3,4-Dichloro-1,2,5-thiadiazole: Contains two chlorine atoms and is used as a nitrification inhibitor in soil.
Benzo [1,2-d4,5-d′]bis ([1,2,3]thiadiazole)-4-carbonitrile:
Uniqueness: 5-Chloro-1,2,4-thiadiazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility as an intermediate in the synthesis of biologically active compounds make it a valuable compound in research and industry.
Properties
Molecular Formula |
C3ClN3S |
---|---|
Molecular Weight |
145.57 g/mol |
IUPAC Name |
5-chloro-1,2,4-thiadiazole-3-carbonitrile |
InChI |
InChI=1S/C3ClN3S/c4-3-6-2(1-5)7-8-3 |
InChI Key |
FQEFCMLTZNGYNV-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NSC(=N1)Cl |
Origin of Product |
United States |
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